(3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane
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Overview
Description
(3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane is an organic compound characterized by its unique trioxolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane typically involves the reaction of a suitable precursor with an oxidizing agent under controlled conditions. One common method includes the use of peracids or hydrogen peroxide in the presence of a catalyst to facilitate the formation of the trioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and catalysts is crucial to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can break the trioxolane ring, leading to the formation of simpler compounds.
Substitution: The phenyl group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in understanding oxidative stress and cellular responses.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane exerts its effects involves the formation of reactive oxygen species (ROS) during its decomposition. These ROS can interact with various molecular targets, leading to oxidative damage or signaling pathways activation. The trioxolane ring’s stability and reactivity are key factors in its biological activity.
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-3-methyl-5-phenyl-1,2,4-dioxolane: Similar structure but with a dioxolane ring instead of a trioxolane ring.
(3S,5R)-3-methyl-5-phenyl-1,2,4-oxadiazole: Contains an oxadiazole ring, differing in nitrogen content and reactivity.
Uniqueness
(3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane is unique due to its trioxolane ring, which imparts distinct chemical and biological properties. Its ability to generate ROS and its stability under various conditions make it a valuable compound for research and industrial applications.
Properties
CAS No. |
23260-98-2 |
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Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
(3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane |
InChI |
InChI=1S/C9H10O3/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-,9+/m0/s1 |
InChI Key |
ALYBYLAFJFYDLS-IONNQARKSA-N |
Isomeric SMILES |
C[C@H]1O[C@H](OO1)C2=CC=CC=C2 |
Canonical SMILES |
CC1OC(OO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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